molecular formula C13H11NO2 B2706162 2-Methoxy-5-(pyridin-4-yl)benzaldehyde CAS No. 385802-40-4

2-Methoxy-5-(pyridin-4-yl)benzaldehyde

Cat. No. B2706162
M. Wt: 213.236
InChI Key: OOTSXFWEFCBQQP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyridin-4-yl)benzaldehyde is a chemical compound with the molecular formula C13H11NO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde can be represented by the InChI code: 1S/C13H11NO2/c1-16-13-3-2-11(8-12(13)9-15)10-4-6-14-7-5-10/h2-9H,1H3 . This indicates that the molecule consists of a benzaldehyde group substituted with a methoxy group at the 2nd position and a pyridinyl group at the 5th position.


Physical And Chemical Properties Analysis

2-Methoxy-5-(pyridin-4-yl)benzaldehyde has a molecular weight of 213.24 . It is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

1. Organic Synthesis

  • Summary of Application : “2-Methoxy-5-(pyridin-4-yl)benzaldehyde” is used as an organic intermediate in the synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide .
  • Methods of Application : The compound can be synthesized through nucleophilic and amidation reactions .
  • Results : The structure of the synthesized compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

2. Antimicrobial and Antiviral Activities

  • Summary of Application : Pyridine compounds, including “2-Methoxy-5-(pyridin-4-yl)benzaldehyde”, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
  • Methods of Application : The methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies are reviewed .
  • Results : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

3. Anticancer Activity

  • Summary of Application : Pyridine-containing compounds, including “2-Methoxy-5-(pyridin-4-yl)benzaldehyde”, have been found to have potential anticancer properties .
  • Methods of Application : The synthesis of a variety of pyridine derivatives has been a focus among researchers due to their medicinal applications .
  • Results : The presence of the pyridine nucleus in these compounds gives them a certain geometry, which determines an interaction with a specific protein, and defines the anticancer selectivity for the target molecule .

4. Synthesis of Phosphorescent Iridium (III) Complex

  • Summary of Application : “2-Methoxy-5-(pyridin-4-yl)benzaldehyde” may be used as a ligand for the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium (III), a novel phosphorescent iridium (III) complex .
  • Methods of Application : The compound can be synthesized through nucleophilic and amidation reactions .
  • Results : The structure of the synthesized compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

5. Antiproliferative Activity

  • Summary of Application : Compounds containing the “2-Methoxy-5-(pyridin-4-yl)benzaldehyde” structure have been found to exhibit antiproliferative activity against certain cell lines .
  • Methods of Application : The compounds were synthesized and then tested for their antiproliferative activity against various cell lines .
  • Results : Most of the target compounds exhibit excellent antiproliferative activity against the A549 cell line and HCT116 cell line .

6. Synthesis of Other Chemical Compounds

  • Summary of Application : “2-Methoxy-5-(pyridin-4-yl)benzaldehyde” is used as an organic intermediate in the synthesis of various other chemical compounds .
  • Methods of Application : The compound can be synthesized through various chemical reactions, depending on the desired end product .
  • Results : The synthesized compounds can be characterized by various methods such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

Safety And Hazards

The safety information for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-methoxy-5-pyridin-4-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13-3-2-11(8-12(13)9-15)10-4-6-14-7-5-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTSXFWEFCBQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(pyridin-4-yl)benzaldehyde

CAS RN

385802-40-4
Record name 2-methoxy-5-(pyridin-4-yl)benzaldehyde
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Synthesis routes and methods I

Procedure details

3-Formyl-4-methoxyphenyl boronic acid (393 mg, 2.19 mmol) and 4-bromopyridine hydrochloride (400 mg, 2.19 mmol) were coupled using Method A to give the title compound.
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 1 L 3-neck RB flask equipped with a N2 inlet, condenser and temperature probe is added 3-formyl-4-methoxyphenylboronic acid P15 (25.62 g, 142.38 mmol), 4-chloropyridine hydrochloride (23.65 g, 157.66 mmol), triphenylphosphine (3.77 g, 14.37 mmol), diethoxymethane (140 mL), and a solution of K2CO3 (2.7M, 150 mL). The yellow slurry is degassed with N2 for 10 minutes and Pd(OAc)2 (840.9 mg, 3.74 mmol) is added. The mixture is heated to 80° C. for 19 h. The layers are separated and the aqueous layer is extracted with EtOAc. The combined organic extracts are concentrated in vacuo and purified by filter chromatography on SiO2 eluting with EtOAc/hexanes (30 to 100%) followed by 3% MeOH/EtOAc, to give 2-methoxy-5-(pyridin-4-yl)benzaldehyde P9 (29.97 g, 99%) as a yellow solid. (L30464-208, 266146). To remove excess palladium 2-methoxy-5-(pyridin-4-yl)benzaldehyde P9 (28.26 g, 132.53 mmol) in EtOAc (500 mL) is treated with N-acetylcysteine (2.22 g, 13.58 mmol) in H2O (100 mL). The mixture is stirred for 4 h diluted with H2O and the layers are separated. The aqueous layer is extracted with EtOAc (5×200 mL) and the combined organic extracts are concentrated in vacuo and filtered through a Magnesol pad to give 2-methoxy-5-(pyridin-4-yl)benzaldehyde P9 (25.33 g, 90%) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.65 g
Type
reactant
Reaction Step Two
Quantity
3.77 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Four
Quantity
840.9 mg
Type
catalyst
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a 2-L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet and temperature probe is added 3-formyl-4-methoxyphenylboronic acid P15 (49.83 g, 276.90 mmol), 4-chloropyridine hydrochloride (46.63 g, 310.84 mmol), triphenylphosphine (7.42 g, 28.28 mmol) and dimethoxyethane (280 mL). To the resulting white slurry is added 2M aqueous K2CO3 (290 mL). The resulting mixture is degassed for 20 minutes with N2 and Pd(OAc)2 (1.65 g, 7.36 mmol) is added. Under N2 atmosphere the mixture is heated to 65° C. After 47 h additional 4-chloropyridine hydrochloride (12.82 g, 85.50 mmol), triphenylphosphine (3.63 g, 13.83 mmol) and Pd(OAc)2 (632.3 mg, 2.82 mmol) is added and heating is resumed for an additional 24 h. The reaction mixture is partitioned between EtOAc (300 mL) and H2O (300 mL). The aqueous layer is extracted with EtOAc (4×400 mL) and the combined organic extracts are concentrated to a yellow-orange viscous oil. The crude reaction product is purified by filter chromatography on SiO2 eluting with EtOAc/hexanes (30 to 100%) followed by 3% MeOH/EtOAc. The yellow solid is triturated with 10% Et2O/hexanes and filtered to give 2-methoxy-5-(pyridin-4-yl)benzaldehyde P9 (53.0 g, 90%) as a yellow solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 10.39 (s, 1H), 8.61 (d, J=6.10 Hz, 2H), 8.11 (d, J=8.54 Hz, 1H), 8.06 (d, J=2.20 Hz, 1H), 7.70 (d, J=5.12 Hz, 2H), 7.38 (d, J=8.78 Hz, 1H), 3.98 (s, 3H) 13C NMR (101 MHz, DMSO-d6) δ ppm 189.63, 162.77, 150.92, 146.15, 135.17, 130.03, 126.71, 125.13, 121.34, 114.37, 57.01; LRMS (ESI) Calcd for C13H11NO2 [M]: 213.079. Found [M+H]: 214.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step Two
Quantity
46.63 g
Type
reactant
Reaction Step Three
Quantity
7.42 g
Type
reactant
Reaction Step Four
Name
Quantity
290 mL
Type
reactant
Reaction Step Five
Name
N2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.65 g
Type
catalyst
Reaction Step Six
Quantity
12.82 g
Type
reactant
Reaction Step Seven
Quantity
3.63 g
Type
reactant
Reaction Step Seven
Quantity
632.3 mg
Type
catalyst
Reaction Step Seven

Citations

For This Compound
4
Citations
C Chaumont, A Chaumont, N Kyritsakas… - Dalton …, 2016 - pubs.rsc.org
A series of deep-red colored nano-sized titanium oxo-clusters bearing catecholato ligands is reported. These architectures are produced via post-synthetic modification of the Ti10O12(…
Number of citations: 18 pubs.rsc.org
H Assi, G Mouchaham, N Steunou, T Devic… - Chemical Society …, 2017 - pubs.rsc.org
Owing to their promise in photocatalysis and optoelectronics, titanium based metal–organic frameworks (MOFs) are one of the most appealing classes of MOFs reported to date. …
Number of citations: 240 pubs.rsc.org
WH Fang, L Zhang, J Zhang - Chemical Society Reviews, 2018 - pubs.rsc.org
As one of the most prosperous classes of cluster-based materials reported to date, polyoxo-titanium clusters (PTCs) have been closely related to many photo-activities that broadly …
Number of citations: 250 pubs.rsc.org
H Assi - 2016 - theses.hal.science
Les solides hybrides poreux ou les « MOFs » sont l'une des classes les plus récentes de polymères de coordination poreux cristallins. En raison de la variété de leur structure et leur …
Number of citations: 6 theses.hal.science

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